Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with a unique structure that includes a methanone group attached to a 2-methylphenyl ring and a 5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The thienyl group is then introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, using thienyl boronic acids and palladium catalysts . The final step involves the attachment of the methanone group to the 2-methylphenyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (2-ethoxyphenyl)phenyl-
Uniqueness
Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thienyl and pyrrolo[2,3-b]pyridine moieties enhances its potential for diverse applications, distinguishing it from other similar compounds.
Properties
CAS No. |
858117-95-0 |
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Molecular Formula |
C19H14N2OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-methylphenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C19H14N2OS/c1-12-4-2-3-5-15(12)18(22)17-10-21-19-16(17)8-14(9-20-19)13-6-7-23-11-13/h2-11H,1H3,(H,20,21) |
InChI Key |
GDHHNMANHBCGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4 |
Origin of Product |
United States |
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